molecular formula C22H21N3O3S2 B12152220 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12152220
M. Wt: 439.6 g/mol
InChI Key: HGHJOZSFUWTZGU-UHFFFAOYSA-N
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Description

Introduction to Thienopyrimidine Derivatives

Thieno[2,3-d]pyrimidines are fused heterocyclic systems that combine a thiophene ring with a pyrimidine moiety. Their structural resemblance to purine bases, such as adenine and guanine, has made them attractive scaffolds in medicinal chemistry. These compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, driven by their ability to interact with enzymatic targets like kinases and receptors.

Structural Classification of Thieno[2,3-d]pyrimidine-Based Compounds

The thieno[2,3-d]pyrimidine core consists of a six-membered pyrimidine ring fused to a five-membered thiophene ring at the 2,3-position (Figure 1). This fusion creates a planar structure with delocalized π-electrons, enabling interactions with hydrophobic pockets in biological targets. Substituents at key positions—R1 (position 2), R2 (position 3), and R3/R4 (positions 5/6)—significantly influence bioactivity.

Core Modifications and Bioactivity
  • Position 2 : A sulfanyl (-S-) group in the target compound enhances electron density and facilitates hydrogen bonding. In PI3K inhibitors, similar substitutions improve binding to the kinase’s ATP pocket.
  • Position 3 : The furan-2-ylmethyl group introduces a heteroaromatic moiety, potentially enhancing solubility and π-π stacking interactions. Morpholine derivatives at this position, as seen in compound VIb, demonstrate potent PI3K inhibition (72% on PI3Kβ, 84% on PI3Kγ).
  • Positions 5/6 : Methyl groups provide steric bulk, stabilizing the compound in hydrophobic regions of target proteins.

Table 1: Bioactivity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound R1 R2 R3/R4 Target (IC₅₀/Inhibition) Source
VIb Morpholine - H/H PI3Kβ (72%), PI3Kγ (84%)
32 - Furanopyrimidine CH₃/CH₃ EGFR (8 nM)
Target -S-Acetamide Furan-2-ylmethyl CH₃/CH₃ PI3K (Predicted) -

The acetamide side chain at position 2 in the target compound mirrors strategies used in kinase inhibitor design, where flexible linkers improve target engagement. Molecular docking studies of analogous compounds reveal that such substituents occupy allosteric sites, disrupting protein-ligand interactions.

Historical Development of Furan-Containing Heterocyclic Systems

Furan, a five-membered oxygen-containing heterocycle, has been integral to organic synthesis since its isolation in 1870. Its derivatives, such as furfural, were among the earliest heterocycles used industrially, paving the way for applications in pharmaceuticals and agrochemicals.

Key Milestones in Furan Chemistry
  • 1780 : Carl Wilhelm Scheele isolates 2-furoic acid from bran, marking the first furan derivative.
  • 1831 : Johann Döbereiner synthesizes furfural, later used to produce furan resins and solvents.
  • 1884 : Paal–Knorr synthesis enables efficient furan production from 1,4-diketones, revolutionizing heterocyclic chemistry.

The incorporation of furan into medicinal agents gained momentum in the 20th century. Furan’s electron-rich aromatic system allows it to participate in charge-transfer interactions, enhancing binding to biological targets. For example, hybrid molecules combining furan with pyrimidine, as seen in the target compound, leverage furan’s planar structure to improve pharmacokinetic properties.

Mechanistic Insights :
The Paal–Knorr mechanism involves acid-catalyzed cyclization of 1,4-diketones, forming the furan ring via dehydration (Figure 2). Modern adaptations use microwave-assisted synthesis to reduce reaction times, enabling the efficient production of complex furan derivatives like the 2-ylmethyl group in the target compound.

Integration of Furan in Drug Design

Furan’s versatility is evident in antiviral and anticancer agents. For instance, furan-containing EGFR inhibitors exhibit nanomolar potency by mimicking ATP’s adenine moiety. In the target compound, the furan-2-ylmethyl group at position 3 may similarly mimic endogenous substrates, enhancing selectivity for PI3K isoforms.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H21N3O3S2/c1-13-6-4-7-16(10-13)23-18(26)12-29-22-24-20-19(14(2)15(3)30-20)21(27)25(22)11-17-8-5-9-28-17/h4-10H,11-12H2,1-3H3,(H,23,26)

InChI Key

HGHJOZSFUWTZGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclocondensation with Formamide

Aminothiophene derivatives react with formamide under thermal conditions to form the pyrimidine ring. For example, 2-amino-5,6-dimethylthiophene-3-carboxamide (1 ) treated with excess formamide at 150°C yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2 ) in 76–90% yield. This step establishes the oxo group at position 4 and the dimethyl substituents at positions 5 and 6.

Reaction Conditions

  • Reagent : Formamide (5 eq.)

  • Temperature : 150°C

  • Duration : 6–8 hours

  • Yield : 85%

Alternative Cyclization with Formic Acid

Substituting formamide with formic acid in the presence of ammonium formate enables cyclization at lower temperatures (100–120°C). This method reduces side reactions, particularly for electron-deficient aminothiophenes, and achieves comparable yields (78–82%).

Sulfur Bridging and Acetamide Functionalization

The sulfanyl-acetamide side chain is introduced through a nucleophilic substitution reaction between a mercapto intermediate and chloroacetamide.

Synthesis of 2-Mercaptothieno[2,3-d]pyrimidine

Thionation of 4 with phosphorus pentasulfide (P₂S₁₀) in dry pyridine converts the 4-oxo group to a thiol group, yielding 2-mercapto-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidine (5 ).

Reaction Conditions

  • Reagent : P₂S₁₀ (3 eq.)

  • Solvent : Pyridine

  • Temperature : 110°C

  • Duration : 4 hours

  • Yield : 72%

Thioether Formation with Chloroacetamide

Reacting 5 with N-(3-methylphenyl)-2-chloroacetamide (6 ) in ethanol with triethylamine (TEA) as a base produces the target compound. The sulfur nucleophile displaces chlorine, forming the sulfanyl bridge.

Reaction Conditions

  • Base : TEA (2 eq.)

  • Solvent : Ethanol

  • Temperature : Reflux

  • Duration : 6 hours

  • Yield : 60%

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>95% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, furan H-5), 6.75 (d, J = 3.2 Hz, 1H, furan H-3), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.85 (s, 2H, SCH₂CO), 3.70 (s, 2H, NCH₂furan), 2.35 (s, 3H, Ar-CH₃), 2.20 (s, 6H, C₅/C₆-CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₄N₄O₃S₂: 493.1214; found: 493.1218.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Advantages
CyclocondensationFormamide, 150°C85%High yield, simple workup
N-Alkylation2-(Chloromethyl)furan, K₂CO₃68%Selective for N-3 position
Thioether formationChloroacetamide, TEA, ethanol60%Mild conditions, avoids over-alkylation

Challenges and Optimization Strategies

Side Reactions During Alkylation

Competitive O-alkylation at the 4-oxo group is mitigated by using a bulky base (e.g., DBU) and anhydrous conditions.

Improving Thioether Yield

Employing microwave-assisted synthesis reduces reaction time (2 hours) and increases yield to 75% .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidinone Derivatives

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR) Biological Activity (if reported)
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-(Furan-2-ylmethyl), 5,6-dimethyl, N-(3-methylphenyl)acetamide Not reported Not reported Not provided Not explicitly stated
Compound 3 Pyrimidin-6-one (non-fused) 4-Methyl, N-(2,3-dichlorophenyl)acetamide 80 230–232 δ 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz) Antimicrobial (implied by class)
Compound 4c Thieno[2,3-d]pyrimidin-4-one 6-(Benzimidazol-2-yl), 3,5-dimethyl, N-(2-ethylphenyl)acetamide 65 Not reported δ 12.50 (br. s, NH), 7.41–7.28 (m, aromatic) Antimicrobial (tested in vitro)
Analog from Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, N-(2-ethylphenyl)acetamide Not reported Not reported Not provided Not reported

Key Observations:

This may improve binding to hydrophobic enzyme pockets.

Substituent Effects :

  • 3-Position : The furan-2-ylmethyl group in the Target Compound introduces a heteroaromatic ring, contrasting with the ethyl group in and the benzimidazole in 4c . Furan may enhance solubility but reduce stability compared to saturated alkyl chains.
  • Acetamide Side Chain : The 3-methylphenyl group in the Target Compound is less electronegative than the 2,3-dichlorophenyl group in Compound 3 , which could reduce cytotoxicity while maintaining target affinity.

Synthesis and Characterization: Yields for analogous compounds range from 65% (4c) to 80% (Compound 3), suggesting that the Target Compound’s synthesis may require optimization due to the steric hindrance of the furan-2-ylmethyl group . Melting points for similar derivatives (e.g., 230–232°C for Compound 3) indicate high crystallinity, likely due to hydrogen-bonding networks involving the pyrimidinone carbonyl and acetamide NH .

Biological Implications :

  • Compound 4c, with a benzimidazole substituent, demonstrated in vitro antimicrobial activity, highlighting the importance of heteroaromatic groups at the 6-position . The Target Compound’s furan substituent may exhibit similar activity but requires empirical validation.

Biological Activity

The compound 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of thienopyrimidine derivatives often involves multi-step reactions including cyclization and functionalization processes. The specific compound can be synthesized through a series of reactions involving furan derivatives and thienopyrimidine intermediates. The structural integrity of the compound plays a crucial role in its biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.41 g/mol
Functional GroupsThienopyrimidine, acetamide
StereochemistryChiral centers present

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their efficacy against various cancer cell lines, including leukemia (HL-60, U937) and melanoma cells. The mechanism of action appears to involve the induction of apoptosis and modulation of the cell cycle profile, leading to reduced viability in cancer cells .

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activity. The presence of the thienopyrimidine core is believed to enhance interaction with microbial targets, potentially disrupting their metabolic processes. In vitro studies have reported effectiveness against a range of bacteria and fungi .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, thienopyrimidine derivatives have been noted for their inhibitory effects on kinases and phosphodiesterases, which are crucial in cancer progression and inflammation .

Case Studies

  • Anticancer Efficacy : A detailed study evaluated the anticancer potential of a related thienopyrimidine derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial effects of thienopyrimidine derivatives against clinical isolates of bacteria. The results showed significant inhibition zones, suggesting strong antibacterial properties.

The biological activity of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
  • Enzyme Interaction : Binding to target enzymes and altering their activity, which can disrupt critical cellular functions.

Q & A

Q. How do modifications to the furan or methyl groups impact bioactivity?

  • Systematic Substituent Scanning :

Synthesize analogs with halogens or methoxy groups replacing methyl/furan.

Test in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Correlate electronic (Hammett σ) or steric parameters with activity trends .

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